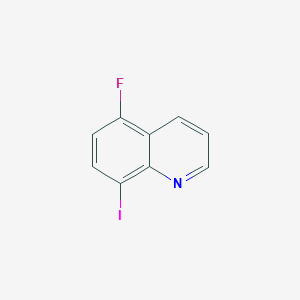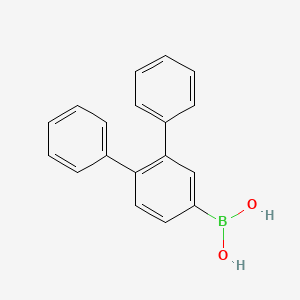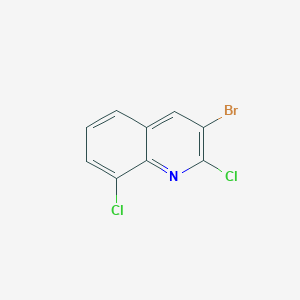
2-(Diethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a diethylamino group, a methyl group, and a propan-2-yl group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one and diethylamine.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one and diethylamine. This reaction is typically carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the diethylamino group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and a neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one
- 2-(Diethylamino)-5-methyl-8-(butan-2-yl)-4H-1-benzopyran-4-one
- 2-(Diethylamino)-6-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one
Uniqueness
2-(Diethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Número CAS |
64965-10-2 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
2-(diethylamino)-5-methyl-8-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C17H23NO2/c1-6-18(7-2)15-10-14(19)16-12(5)8-9-13(11(3)4)17(16)20-15/h8-11H,6-7H2,1-5H3 |
Clave InChI |
XKHFXBGSASDDQG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=O)C2=C(C=CC(=C2O1)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)
![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)

![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)
![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)


